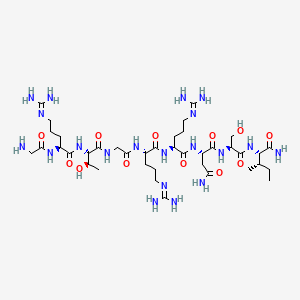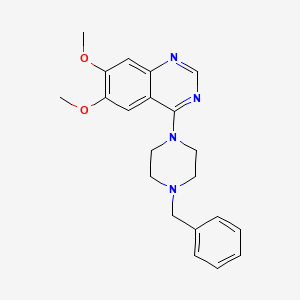
Taltobulin intermediate-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taltobulin intermediate-12: is a chemical compound used as an intermediate in the synthesis of Taltobulin, a potent tubulin inhibitor. Taltobulin is commonly used in the preparation of antibody-drug conjugates (ADCs) due to its ability to disrupt tubulin polymerization, induce mitotic arrest, and trigger apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-12 involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Industrial methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Taltobulin intermediate-12 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Taltobulin intermediate-12 is used in the synthesis of Taltobulin, which is a valuable tool in chemical research for studying tubulin dynamics and microtubule function .
Biology: In biological research, this compound and its derivatives are used to investigate cellular processes such as mitosis and apoptosis. Taltobulin’s ability to disrupt microtubule formation makes it a useful compound for studying cell division .
Medicine: this compound is crucial in the development of Taltobulin-based drugs for cancer treatment. Taltobulin has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth by targeting microtubules .
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs, which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
Mécanisme D'action
Taltobulin intermediate-12 exerts its effects by disrupting tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By binding to the colchicine binding site on tubulin, Taltobulin prevents the formation of microtubules, leading to mitotic arrest and apoptosis. This mechanism makes Taltobulin a potent antimitotic agent .
Comparaison Avec Des Composés Similaires
Hemiasterlin: A natural tripeptide with similar antimitotic properties.
Vinblastine: A vinca alkaloid that also disrupts microtubule formation.
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly.
Uniqueness: Taltobulin intermediate-12 is unique due to its synthetic origin and specific binding to the colchicine site on tubulin. Unlike natural compounds like hemiasterlin, Taltobulin is designed to overcome resistance mechanisms in cancer cells, making it a valuable tool in cancer therapy .
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl (2Z)-2-hydroxyimino-3-methyl-3-phenylbutanoate |
InChI |
InChI=1S/C12H15NO3/c1-12(2,9-7-5-4-6-8-9)10(13-15)11(14)16-3/h4-8,15H,1-3H3/b13-10+ |
Clé InChI |
KNSLXLJVKBJUBY-JLHYYAGUSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC=C1)/C(=N/O)/C(=O)OC |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(=NO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)


![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)


![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)



![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B15135420.png)
![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
